(-)-Bornyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

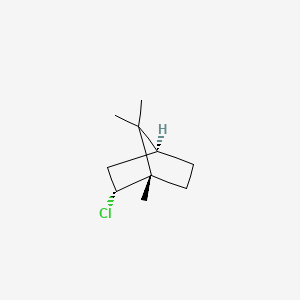

3D Structure

Properties

CAS No. |

33602-15-2 |

|---|---|

Molecular Formula |

C10H17Cl |

Molecular Weight |

172.69 g/mol |

IUPAC Name |

(1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |

InChI Key |

XXZAOMJCZBZKPV-QXFUBDJGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2Cl |

Canonical SMILES |

CC1(C2CCC1(C(C2)Cl)C)C |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Bornyl Chloride: A Historical and Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and historical significance of (-)-Bornyl chloride, a key molecule in the study of reaction mechanisms and a versatile chiral building block.

Introduction

This compound, with the IUPAC name (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a bicyclic monoterpene chloride that has played a pivotal role in the history of organic chemistry.[1] Its synthesis and reactions were central to the development of the theory of carbocation rearrangements, most notably the Wagner-Meerwein rearrangement. Historically known as "artificial camphor," it has found applications as an antiseptic and as an intermediate in the synthesis of other terpenes and fragrant compounds.[2][3][4] This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.

Historical Perspective and Discovery

The study of terpenes in the late 19th and early 20th centuries presented organic chemists with a myriad of puzzling reactions. The addition of hydrogen chloride (HCl) to α-pinene, a major constituent of turpentine, was one such enigma.[5] Early chemists observed that this reaction yielded a crystalline solid, which they named "artificial camphor" due to its camphor-like odor.[2][5] This compound was later identified as bornyl chloride.

The formation of bornyl chloride from α-pinene could not be explained by a simple addition reaction. It was the careful study of this transformation and related reactions by chemists such as Georg Wagner and Hans Meerwein that led to the postulation of a carbocation intermediate that undergoes a skeletal rearrangement. This class of reactions is now famously known as the Wagner-Meerwein rearrangement, a fundamental concept in modern organic chemistry.[5][6] Seminal work by researchers such as Thurber and Thielke in 1931, and later by Zeiss and Zwanzig in 1957, and Hückel and Gelchsheimer in 1959, further elucidated the stereochemistry and mechanism of this reaction.[3]

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid with a characteristic camphoraceous odor. A summary of its key physical and spectroscopic properties is presented in the tables below.

Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | [1] |

| Molecular Formula | C₁₀H₁₇Cl | [1] |

| Molecular Weight | 172.69 g/mol | [1] |

| Melting Point | 132 °C | [3] |

| Boiling Point | 207-208 °C | [3] |

| Specific Rotation, [α]D | -32° (c=2, Et₂O) (for (1S)-enantiomer) | [7] |

| Appearance | White crystalline solid | |

| Odor | Camphor-like | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |

Spectroscopic Data of this compound

| Technique | Key Signals and Assignments | Reference |

| ¹H NMR | The proton chemical shifts are influenced by the rigid bicyclic structure. Key signals include those for the methyl groups and the proton attached to the carbon bearing the chlorine atom. Detailed assignments can be found in specialized NMR studies of borneol and its derivatives. | [7][8][9] |

| ¹³C NMR | The spectrum shows 10 distinct carbon signals, reflecting the asymmetry of the molecule. The chemical shifts are characteristic of a saturated bicyclic system with a chlorine substituent. | [8][9] |

| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 172. Fragmentation patterns are complex due to the bicyclic structure and can involve rearrangements. Common fragments arise from the loss of HCl and cleavage of the bicyclic ring system. | [10][11][12] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkane framework. The C-Cl stretching vibration is typically observed in the fingerprint region. | [13] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the hydrochlorination of (-)-α-pinene. This reaction proceeds via a Wagner-Meerwein rearrangement.

Reaction Pathway: Wagner-Meerwein Rearrangement

The synthesis of this compound from (-)-α-pinene is a classic example of a Wagner-Meerwein rearrangement. The mechanism involves the protonation of the double bond in α-pinene to form a tertiary carbocation. This is followed by a rearrangement of the carbon skeleton to relieve ring strain, leading to a more stable secondary carbocation, which is then trapped by the chloride ion.

Caption: Wagner-Meerwein rearrangement in the synthesis of this compound.

Experimental Protocol: Synthesis from (-)-α-Pinene and HCl

The following is a representative experimental protocol adapted from detailed user-contributed procedures.[2][8] It is crucial to perform this reaction under anhydrous conditions to minimize the formation of byproducts.

Materials and Equipment:

-

(-)-α-Pinene

-

Concentrated Hydrochloric Acid (35-37%)

-

Concentrated Sulfuric Acid (96-98%)

-

Hexane (B92381) (anhydrous)

-

Ice

-

Sodium Chloride

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask

-

Dropping funnel with pressure-equalizing tube

-

Gas washing bottle

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Experimental Workflow:

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place a solution of (-)-α-pinene in an equal volume of anhydrous hexane. Cool the flask to -10 °C using an ice-salt bath.

-

HCl Gas Generation: Generate dry hydrogen chloride gas by slowly adding concentrated hydrochloric acid from a dropping funnel to concentrated sulfuric acid in a separate flask. Pass the generated HCl gas through a wash bottle containing concentrated sulfuric acid to ensure it is anhydrous.

-

Reaction: Bubble the dry HCl gas through the stirred α-pinene solution while maintaining the temperature at -10 °C. The reaction is exothermic, so the addition rate of HCl should be controlled to keep the temperature constant. Continue the addition until the reaction is complete (typically monitored by TLC or GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer, and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol (B145695) to yield white crystals of this compound.

Applications in Research and Industry

Historical and Industrial Applications

-

Antiseptic: Bornyl chloride has been historically used as an antiseptic.[3]

-

Synthesis of Camphor: It serves as a key intermediate in the industrial synthesis of camphor, a compound with numerous applications in pharmaceuticals and as a plasticizer.[2]

-

Fragrance Industry: Due to its characteristic scent, bornyl chloride and its derivatives have been used in the fragrance industry.[4]

Role in Modern Research and Drug Development

While this compound itself is not a common therapeutic agent, the bornyl scaffold is a privileged motif in medicinal chemistry. The rigid, lipophilic nature of the bicyclic system makes it an attractive building block for the design of new bioactive molecules.

-

Chiral Building Block: this compound is a valuable chiral starting material for the synthesis of other enantiomerically pure compounds. Its well-defined stereochemistry can be transferred to more complex molecules.[14][15][][17]

-

Derivatives with Biological Activity: Many derivatives of borneol and bornyl esters, which can be synthesized from bornyl chloride, exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] While direct evidence for the pharmacological activity of this compound is limited in recent literature, its role as a precursor to these bioactive molecules is significant.

-

Probing Reaction Mechanisms: The reactions of bornyl chloride and its isomers continue to be studied to understand the finer details of carbocation chemistry and reaction mechanisms in sterically hindered systems.

Conclusion

This compound holds a distinguished place in the annals of organic chemistry. Its discovery and the study of its formation were instrumental in shaping our understanding of reaction mechanisms. Today, it continues to be a relevant molecule, serving as a classic example in chemical education and as a valuable chiral building block in synthetic chemistry. For researchers in drug discovery, the bornyl scaffold, readily accessible from this compound, offers a rigid and tunable platform for the design of new therapeutic agents. Further exploration of the biological activities of novel derivatives of this compound may yet unveil new applications for this historic molecule.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - bornyl chloride synthesis by addition of HCl gas to alfa pinene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Bornyl Chloride [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Bornyl chloride, (+)- | 464-41-5 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. english.gyig.cas.cn [english.gyig.cas.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Bornyl chloride [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chiral Building Blocks Selection - Enamine [enamine.net]

- 17. researchgate.net [researchgate.net]

Synthesis of (-)-Bornyl Chloride from α-Pinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (-)-bornyl chloride from α-pinene, a classic example of a carbocation-mediated molecular rearrangement. The core of this transformation lies in the Wagner-Meerwein rearrangement, a fundamental concept in organic chemistry. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from (-)-α-pinene proceeds via the addition of hydrogen chloride (HCl) across the double bond of α-pinene. This is not a simple hydrochlorination; the initially formed carbocation undergoes a sophisticated rearrangement to yield the thermodynamically more stable bornyl scaffold.

The mechanism can be elucidated in the following steps:

-

Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a proton from HCl on the double bond of α-pinene. This protonation preferentially occurs at the less substituted carbon atom of the double bond, leading to the formation of a tertiary carbocation. This initial intermediate is a pinanyl carbocation.

-

Carbocation Rearrangement (Wagner-Meerwein Shift): The key step of the reaction is the rearrangement of this unstable pinanyl carbocation. Driven by the relief of ring strain in the four-membered ring of the pinane (B1207555) skeleton, a[1][2]-alkyl shift occurs. Specifically, the C1-C6 bond migrates to the carbocationic center at C2. This concerted process results in the expansion of the four-membered ring and the formation of a more stable secondary carbocation with the bicyclo[2.2.1]heptane (bornane) skeleton.

-

Chloride Ion Attack: The newly formed bornyl carbocation is then attacked by the chloride ion (Cl⁻). The chloride ion can attack from either the endo or exo face. However, the attack predominantly occurs from the exo face, leading to the formation of the endo isomer, this compound, as the major product. An unstable isomer, pinene hydrochloride, can be isolated under mild conditions, but it rapidly isomerizes to bornyl chloride.[1][3] Lewis acid catalysts (e.g., FeCl3) can also catalyze these rearrangements, with bornyl chloride being the favored product at equilibrium.[1]

dot

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound is typically carried out by passing dry hydrogen chloride gas through a solution of α-pinene in a non-polar solvent at low temperatures.

Materials and Equipment:

-

(-)-α-Pinene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Chloride (NaCl) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or other drying agent

-

An appropriate aprotic solvent (e.g., hexane, diethyl ether, or dichloromethane)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Drying tube

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Dry HCl Gas: Dry hydrogen chloride gas is essential for this reaction to avoid the formation of byproducts. It can be generated by the slow, dropwise addition of concentrated sulfuric acid to solid sodium chloride or by the dehydration of concentrated hydrochloric acid using concentrated sulfuric acid. The generated HCl gas should be passed through a drying tube filled with anhydrous calcium chloride before being introduced into the reaction mixture.

-

Reaction Setup: A solution of (-)-α-pinene in a suitable anhydrous solvent (e.g., hexane) is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube to protect the reaction from atmospheric moisture.

-

Reaction Conditions: The reaction flask is cooled to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.[2] Dry HCl gas is then bubbled through the stirred solution. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the desired temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl absorption.

-

Work-up: Once the reaction is complete, the excess dissolved HCl is removed by bubbling an inert gas (e.g., nitrogen) through the solution or by evaporation under reduced pressure. The reaction mixture is then washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed using a rotary evaporator. The crude this compound, a white crystalline solid, can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol. Bornyl chloride readily sublimes at room temperature, which can affect the final yield.[2]

dot

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of this compound is generally high, reflecting the thermodynamic favorability of the rearranged product.

| Parameter | Value | Reference |

| Starting Material | (-)-α-Pinene | |

| Reagent | Dry Hydrogen Chloride Gas | [4] |

| Solvent | Anhydrous Hexane (or other aprotic solvent) | [2] |

| Temperature | -10°C to 0°C | [2] |

| Reported Yield | 85-90% | [4] |

Spectroscopic Data of this compound:

| Spectroscopic Technique | Key Data |

| Formula | C₁₀H₁₇Cl |

| Molecular Weight | 172.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 132 °C |

| Boiling Point | Approximately 207-208 °C |

| ¹H NMR (CDCl₃) | Characteristic peaks for the bornane skeleton. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the 10 carbon atoms of the bornyl chloride structure. |

| IR Spectrum | C-Cl stretching vibration, C-H stretching and bending vibrations. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Note: Specific chemical shifts and coupling constants for NMR, as well as precise peak positions for IR, can be found in spectral databases such as the NIST Chemistry WebBook.

Conclusion

The synthesis of this compound from α-pinene is a robust and well-established reaction that serves as an excellent illustration of the Wagner-Meerwein rearrangement. For professionals in drug development and chemical research, a thorough understanding of this mechanism and the experimental parameters is crucial for the synthesis of related bicyclic terpene derivatives, many of which are important chiral building blocks in medicinal chemistry. The high yield and stereoselectivity of this reaction make it a valuable transformation in the synthetic chemist's toolkit.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sciencemadness Discussion Board - bornyl chloride synthesis by addition of HCl gas to alfa pinene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Rearrangement [www2.chemistry.msu.edu]

- 4. CN101768051A - Method for preparing borneol by hydrolyzing after reaction of bornylchloride and sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Wagner-Meerwein Rearrangement in the Formation of Bornyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wagner-Meerwein rearrangement is a cornerstone of carbocation chemistry, frequently encountered in the synthesis of terpenoid-derived compounds. This technical guide provides a comprehensive examination of this rearrangement in the specific context of bornyl chloride formation from α-pinene and camphene (B42988). It details the underlying mechanistic principles, provides detailed experimental protocols for key synthetic procedures, and presents quantitative data on reaction outcomes and spectroscopic characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development who work with bicyclic monoterpenes.

Introduction

The synthesis of bornyl chloride, a key intermediate in the production of camphor (B46023) and other valuable derivatives, is a classic example of a carbocation-mediated skeletal rearrangement. The reaction, typically initiated by the hydrochlorination of α-pinene or camphene, proceeds through a series of cationic intermediates that undergo a characteristic 1,2-alkyl shift known as the Wagner-Meerwein rearrangement.[1][2] This rearrangement allows for the transformation of the initial carbon skeleton into the thermodynamically more stable bornane framework. A thorough understanding of this reaction is crucial for controlling product distribution and optimizing synthetic strategies involving these versatile bicyclic systems.

The Core Mechanism: A Stepwise Exploration

The formation of bornyl chloride via the Wagner-Meerwein rearrangement is a multi-step process involving the formation and isomerization of carbocations. The reaction can be initiated from two common starting materials: α-pinene and camphene.

From α-Pinene

The reaction of α-pinene with hydrogen chloride (HCl) begins with the protonation of the double bond to form a tertiary carbocation. This initial carbocation is unstable and readily undergoes a Wagner-Meerwein rearrangement to relieve ring strain. A 1,2-alkyl shift results in the formation of the more stable bornyl cation, which is then trapped by a chloride ion to yield bornyl chloride.[1] It is important to note that under certain conditions, an unstable intermediate, pinene hydrochloride, can be isolated but it rapidly isomerizes to the more stable bornyl chloride.[2]

From Camphene

Similarly, the hydrochlorination of camphene leads to the formation of a tertiary carbocation. This carbocation also undergoes a Wagner-Meerwein rearrangement, leading to the formation of the isobornyl cation. Subsequent attack by a chloride ion yields isobornyl chloride, a stereoisomer of bornyl chloride.[2] Camphene hydrochloride is an unstable intermediate in this process.[3]

The relationship between these isomers is complex, with equilibria existing between bornyl chloride, isobornyl chloride, and camphene hydrochloride in the presence of an acid catalyst.[1]

Quantitative Data Summary

The product distribution in the hydrochlorination of pinenes is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the acid catalyst. While comprehensive kinetic data for the α-pinene to bornyl chloride rearrangement is not extensively tabulated in the literature, the relative product distributions have been reported in various studies.

| Starting Material | Major Product | Minor Product(s) | Reported Ratio | Reference |

| (1S)-α-pinene | (1S)-2-endo-chlorobornane (Bornyl chloride) | 2-endo-chlorofenchane | ~10:1 | [1] |

| Isoborneol + PCl5 (in chloroform (B151607) at 0°C, 3 min) | Camphene hydrochloride | Isobornyl chloride, unchanged Isoborneol | 90% : 5% : 5% | [3] |

| Borneol + PCl5 (in chloroform at 0°C, 3 min) | Camphene hydrochloride | Isobornyl chloride, unchanged Borneol | 90% : 5% : 5% | [3] |

| Camphene + HCl (in chloroform at 0°C, 4h) | Camphene hydrochloride | Isobornyl chloride | ~50:50 | [3] |

Table 1: Product Distribution in Reactions Leading to Bornyl and Isobornyl Chloride.

Spectroscopic data is essential for the identification and characterization of the products.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| Bornyl Chloride | 0.88 (s, 3H), 0.91 (s, 3H), 1.03 (s, 3H), 1.25-1.40 (m, 2H), 1.70-1.85 (m, 2H), 2.35-2.45 (m, 1H), 4.05 (dd, 1H) | 13.5, 19.0, 19.8, 26.9, 28.2, 36.5, 44.9, 47.9, 49.5, 67.9 | Estimated from related borneol derivatives[4][5][6][7] |

| Isobornyl Chloride | 0.85 (s, 3H), 1.02 (s, 3H), 1.08 (s, 3H), 1.15-1.30 (m, 2H), 1.50-1.75 (m, 3H), 2.05-2.15 (m, 1H), 3.88 (q, 1H) | 11.8, 20.3, 20.8, 26.5, 36.0, 39.4, 45.2, 46.8, 49.0, 70.1 | [3][8] |

Table 2: 1H and 13C NMR Chemical Shifts for Bornyl Chloride and Isobornyl Chloride. Note: The data for bornyl chloride is an estimation based on the analysis of closely related structures, as a definitive tabulated source was not identified.

Experimental Protocols

The following are detailed methodologies for the synthesis of bornyl chloride and a related derivative.

Synthesis of Bornyl Chloride from α-Pinene and HCl Gas

Objective: To synthesize bornyl chloride from α-pinene via hydrochlorination, inducing a Wagner-Meerwein rearrangement.

Materials:

-

α-Pinene (freshly distilled)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Hydrochloric Acid (37%)

-

Hexane (B92381) (anhydrous)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Sodium Sulfate

-

Ice

-

Sodium Chloride

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Gas washing bottle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a gas washing bottle containing a sodium bicarbonate solution is charged with 100 g (0.734 mol) of freshly distilled α-pinene and 100 mL of anhydrous hexane.

-

The flask is cooled in an ice-salt bath to maintain a temperature of -5 to 0 °C.

-

Dry hydrogen chloride gas is generated by the slow, dropwise addition of concentrated hydrochloric acid from a dropping funnel to concentrated sulfuric acid in a separate flask. The generated HCl gas is then passed through a drying tube containing anhydrous calcium chloride before being bubbled into the stirred α-pinene solution.

-

The reaction is monitored by periodically taking aliquots and analyzing them by GC-MS to follow the disappearance of α-pinene.

-

Once the reaction is complete, the introduction of HCl gas is stopped, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution, and again with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the hexane is removed by distillation under reduced pressure.

-

The resulting crude bornyl chloride can be further purified by recrystallization from ethanol (B145695) or by sublimation.

Expected Yield: The yield of bornyl chloride is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Synthesis of Isobornyl Acetate (B1210297) from Camphene

Objective: To synthesize isobornyl acetate from camphene, a reaction that also proceeds through a Wagner-Meerwein rearrangement of an intermediate carbocation.

Materials:

-

Camphene

-

Glacial Acetic Acid

-

Sulfuric Acid (concentrated)

-

Sodium Carbonate (10% aqueous solution)

-

Hexane

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (0.073 mol) of camphene in 20 mL of glacial acetic acid.

-

To this solution, add 1 mL of concentrated sulfuric acid dropwise with stirring.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 30 mL).

-

Combine the organic extracts and wash them with 10% aqueous sodium carbonate solution until the effervescence ceases, followed by a final wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude isobornyl acetate.

-

The product can be purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism of bornyl and isobornyl chloride formation.

Caption: Experimental workflow for bornyl chloride synthesis.

Conclusion

The Wagner-Meerwein rearrangement is a pivotal transformation in the synthesis of bornyl chloride and its isomers from readily available terpene precursors. This guide has provided a detailed overview of the reaction mechanism, presented available quantitative data on product distribution and spectroscopic characteristics, and offered comprehensive experimental protocols. For researchers and professionals in the fields of organic synthesis and drug development, a firm grasp of these principles is essential for the rational design of synthetic routes and the effective characterization of these important bicyclic molecules. The provided diagrams and tables serve as a quick reference for understanding the core concepts and practical aspects of this classic and synthetically valuable rearrangement.

References

- 1. researchgate.net [researchgate.net]

- 2. Wagner-Meerwein Rearrangements [almerja.com]

- 3. scispace.com [scispace.com]

- 4. scribd.com [scribd.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemconnections.org [chemconnections.org]

- 8. Isobornyl chloride|lookchem [lookchem.com]

stereochemistry of (-)-Bornyl chloride synthesis

An In-depth Technical Guide to the Stereochemistry of (-)-Bornyl Chloride Synthesis

Introduction

This compound, a bicyclic monoterpene derivative, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceuticals. Its rigid cage-like structure and defined stereochemistry make it an important building block. The synthesis of this compound is a classic example of stereochemical control in organic chemistry, governed by the famed Wagner-Meerwein rearrangement. This rearrangement involves the 1,2-shift of an alkyl group in a carbocation intermediate, leading to a more stable carbocation and ultimately, the thermodynamically favored product.

This technical guide provides a detailed examination of the stereochemical aspects of the primary synthetic routes to this compound. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the mechanisms and experimental conditions that dictate the stereochemical outcome of this synthesis. We will explore the key transformations from precursors like α-pinene and camphene (B42988), presenting detailed reaction mechanisms, experimental protocols, and quantitative data.

Core Synthetic Pathways and Stereochemical Mechanisms

The synthesis of bornyl chloride and its stereoisomer, isobornyl chloride, primarily proceeds through carbocationic intermediates that undergo Wagner-Meerwein rearrangements. Bornyl chloride is the endo isomer, while isobornyl chloride is the exo isomer. The formation of the thermodynamically more stable this compound often involves achieving equilibrium conditions.

Synthesis from α-Pinene

The addition of hydrogen chloride (HCl) to α-pinene is a well-established method for producing bornyl chloride. The reaction proceeds through a series of carbocationic intermediates and rearrangements.

Mechanism: The reaction is initiated by the protonation of the double bond in α-pinene, which generates a tertiary carbocation. This intermediate is unstable and rapidly undergoes a Wagner-Meerwein rearrangement. The four-membered ring opens, relieving ring strain and forming a more stable secondary carbocation within the bicyclo[2.2.1]heptane framework. The chloride ion then attacks this carbocation. The stereoselectivity of this final step is crucial. While an unstable isomer, pinene hydrochloride, can be isolated under mild conditions, it quickly isomerizes to the more stable bornyl chloride[1][2]. The chloride anion's attack occurs from the endo face, leading to the formation of bornyl chloride. This process is stereoselective, as the chloride ion remains closely associated with the carbocation after the rearrangement[1].

Synthesis from Camphene

The hydrochlorination of camphene provides another important route, which typically yields isobornyl chloride as the kinetic product. However, under conditions that allow for equilibrium, the more stable bornyl chloride can be obtained.

Mechanism: Protonation of the exocyclic double bond in camphene leads to a tertiary carbocation (camphene hydrochloride), which is unstable[1][3]. This carbocation undergoes a Wagner-Meerwein rearrangement, where a bond migrates to form a secondary carbocation. The chloride ion then attacks this rearranged cation. The attack predominantly occurs from the less sterically hindered exo face, leading to isobornyl chloride as the primary product. However, bornyl chloride is the thermodynamically more stable isomer. The use of Lewis acid catalysts (e.g., FeCl₃) can facilitate the equilibrium between isobornyl chloride and bornyl chloride, favoring the formation of the endo product, bornyl chloride[1].

Experimental Protocols

Detailed methodologies are critical for reproducing synthetic results and understanding the factors that control stereoselectivity.

Protocol 1: Synthesis of Bornyl Chloride from α-Pinene[4]

This protocol describes the addition of gaseous HCl to α-pinene under controlled temperature conditions.

-

Apparatus Setup:

-

HCl Gas Generator: A 250 mL flask containing 100 mL of 96% H₂SO₄ is fitted with a pressure-equalizing dropping funnel containing 50 mL of 35% HCl.

-

Drying Tube: The generator is connected to a washing bottle containing 40 mL of 96% H₂SO₄ to dry the HCl gas.

-

Reactor: A 250 mL washing bottle is charged with 68.1 g (0.5 mol) of α-pinene and an equal volume of hexane. The input is connected to the drying tube, and the output is connected to a trap to absorb excess HCl.

-

-

Procedure:

-

The reactor is submerged in an ice-NaCl bath to maintain a temperature of -10 °C.

-

The H₂SO₄ in the generator is stirred vigorously.

-

The 35% HCl is added dropwise to the concentrated H₂SO₄ over approximately 5 hours to ensure a slow and steady generation of HCl gas.

-

The dry HCl gas is bubbled through the α-pinene/hexane solution.

-

After the reaction is complete, the product, bornyl chloride, crystallizes from the solution.

-

The crystalline product is collected by filtration.

-

Protocol 2: Synthesis from (-)-Borneol (B1667373) via Camphene Hydrochloride[3]

This method involves the reaction of (-)-borneol with phosphorus pentachloride, which proceeds through an intermediate that rearranges to camphene hydrochloride.

-

Reagents: (-)-Borneol, phosphorus pentachloride (PCl₅), calcium carbonate (powdered), chloroform (B151607) (ethanol-free).

-

Procedure:

-

A mixture of PCl₅ (0.14 g) and powdered CaCO₃ (0.1 g) is stirred in ethanol-free chloroform (10 mL) at 0 °C for 3 minutes.

-

(-)-Borneol (0.1 g) is added to the stirred suspension.

-

The reaction mixture is stirred for an additional 3 minutes at 0 °C.

-

The reaction progress can be monitored by ¹H NMR. The initial product is camphene hydrochloride, which subsequently rearranges to isobornyl chloride and finally equilibrates to bornyl chloride.

-

Quantitative Data Summary

The stereochemical outcome and reaction kinetics are highly dependent on the reaction conditions. The following table summarizes key quantitative findings from the literature.

| Starting Material | Reagents & Conditions | Product(s) | Quantitative Observations | Reference |

| (-)-Borneol | PCl₅, CaCO₃, Chloroform, 0 °C, 3 min | Camphene Hydrochloride, Isobornyl Chloride, Borneol | 90% Camphene Hydrochloride, 5% Isobornyl Chloride, 5% unreacted Borneol | [3] |

| Camphene Hydrochloride | Chloroform, Room Temperature | Isobornyl Chloride | Rearrangement half-life (t₁/₂) is approximately 7 hours. | [3] |

| Camphene Hydrochloride | Ether, with excess HCl | Isobornyl Chloride | Rapid rearrangement occurs within 10 minutes. | [3] |

Logical Workflow: Stereochemical Control

The selection of the final stereoisomer—kinetic (exo, isobornyl) versus thermodynamic (endo, bornyl)—is a function of the reaction conditions. The following diagram illustrates the logical relationship between reaction pathways and products.

References

physical properties of (-)-Bornyl chloride enantiomers

An In-depth Technical Guide to the Physical Properties of (-)-Bornyl Chloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of the enantiomers of Bornyl chloride, with a focus on this compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A critical concept in stereochemistry is that enantiomers exhibit identical physical properties, such as melting point, boiling point, and solubility, in an achiral environment.[1][2] Their only distinguishing physical characteristic is their interaction with plane-polarized light, known as optical activity, where they rotate the light in equal but opposite directions.[2][3]

Core Physical Properties

This compound and its enantiomer, (+)-Bornyl chloride, are bicyclic monoterpene chlorides. Their physical properties are crucial for their identification, purification, and application in various fields, including as a chemical intermediate in synthesis.[4]

Data Presentation

The quantitative physical properties of Bornyl chloride enantiomers are summarized in the tables below.

Table 1: General and Calculated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇Cl | [4][5][6] |

| Molecular Weight | 172.69 g/mol | [4][5][7][8] |

| IUPAC Name ((-)-enantiomer) | (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | [5][8] |

| IUPAC Name ((+)-enantiomer) | (1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | [4] |

| CAS Number ((-)-enantiomer) | 33602-15-2 | [5][8] |

| CAS Number ((+)-enantiomer) | 30462-53-4 | [4] |

| CAS Number (racemic) | 464-41-5 | [7][9] |

| Density | 1.01 g/cm³ | [6] |

| XLogP3 | 4 | [5][6] |

| Hydrogen Bond Donor Count | 0 | [5][6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 0 | [6] |

Table 2: Experimentally Determined Physical Properties

| Property | This compound | (+)-Bornyl chloride | Source |

| Appearance | Colorless, crystalline solid with a camphor-like odor | Colorless, crystalline solid with a camphor-like odor | [4][7] |

| Melting Point | 132 °C | 132 °C | [7] |

| Boiling Point | 207-208 °C | 207-208 °C | [7] |

| Specific Rotation [α] | Levorotatory (-) | Dextrorotatory (+) | [8] |

| Solubility | Practically insoluble in water; soluble in alcohol and ether. | Practically insoluble in water; soluble in alcohol and ether. | [7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. The same protocols are applicable for its (+)-enantiomer.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of dry, powdered this compound is placed in a capillary tube, which is then tapped to ensure the sample is packed at the bottom.[11]

-

Apparatus Setup: The capillary tube is inserted into a calibrated melting point apparatus, such as a Mel-Temp.[10][11]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 132°C.[12] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10][12]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[10] For a pure compound, this range should be narrow (0.5-1.0°C).[10]

Boiling Point Determination

The boiling point is determined for liquid samples; however, as Bornyl chloride is a solid at room temperature, this measurement is less common for routine identification but is a key physical constant.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[13][14]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[13][14]

-

Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed, indicating the sample has reached its boiling point. The heat is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[13][14]

Specific Rotation Determination

Optical activity is the definitive property to distinguish between enantiomers.

Methodology: Polarimetry

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a specific volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to a known concentration (c, in g/mL).

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) of plane-polarized light by the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l * c)

For this compound, the value will be negative, while for (+)-Bornyl chloride, it will be positive with the same magnitude.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Specific Rotation Determination.

Signaling Pathways

It is important to note that as a small organic molecule, this compound is not known to be directly involved in biological signaling pathways in the way that endogenous ligands or drugs that target specific receptors are. Its primary relevance in a pharmaceutical context is as a chiral building block or intermediate in the synthesis of more complex, biologically active molecules. Therefore, a diagram of a signaling pathway directly involving this compound would not be appropriate. The chirality of this precursor can be critical in determining the stereochemistry and, consequently, the biological activity and signaling pathway engagement of the final drug product.

Conclusion

The physical properties of this compound are well-defined, with its optical activity being the key feature that distinguishes it from its enantiomer. The experimental protocols provided herein offer standardized methods for the verification of these properties, which is essential for quality control in research and drug development. The provided workflows offer a clear visual guide to these experimental processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 4. Buy Bornyl chloride, (+)- | 30462-53-4 [smolecule.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Bornyl chloride|lookchem [lookchem.com]

- 7. Bornyl Chloride [drugfuture.com]

- 8. This compound | 33602-15-2 | Benchchem [benchchem.com]

- 9. Bornyl chloride [webbook.nist.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Profile of (-)-Bornyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bicyclic monoterpene, (-)-Bornyl chloride, also known as endo-2-chlorobornane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbon-carbon single bonds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (exo) | ~4.0 - 4.2 | dd | J ≈ 8.0, 3.5 |

| H-3 (endo) | ~2.3 - 2.5 | m | - |

| H-3 (exo) | ~1.8 - 2.0 | m | - |

| H-4 | ~2.1 - 2.3 | m | - |

| H-5 (endo) | ~1.2 - 1.4 | m | - |

| H-5 (exo) | ~1.7 - 1.9 | m | - |

| H-6 (endo) | ~1.0 - 1.2 | m | - |

| H-6 (exo) | ~1.6 - 1.8 | m | - |

| CH₃-8 | ~0.9 | s | - |

| CH₃-9 | ~1.0 | s | - |

| CH₃-10 | ~0.85 | s | - |

Note: The chemical shifts and coupling constants are approximate values based on data from related bornane structures and general principles of NMR spectroscopy. Precise values can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~48.5 |

| C-2 | ~68.0 |

| C-3 | ~36.5 |

| C-4 | ~44.8 |

| C-5 | ~26.9 |

| C-6 | ~30.0 |

| C-7 | ~47.0 |

| C-8 | ~20.3 |

| C-9 | ~19.0 |

| C-10 | ~13.5 |

Note: These chemical shifts are based on available data for 2-endo-chlorobornane and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2870 | C-H stretch | Alkane (CH, CH₂, CH₃) | Strong |

| 1455 | C-H bend | CH₂ | Medium |

| 1390, 1370 | C-H bend | gem-dimethyl | Medium (split) |

| ~700-800 | C-Cl stretch | Alkyl halide | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of bornyl chloride is characterized by a molecular ion peak and several fragment ions resulting from the loss of specific neutral fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Identity | Fragmentation Pathway | Relative Abundance |

| 172/174 | [C₁₀H₁₇Cl]⁺˙ (M⁺˙) | Molecular Ion | Low (Isotopic pattern for Cl) |

| 137 | [C₁₀H₁₇]⁺ | Loss of Cl | High |

| 121 | [C₉H₁₃]⁺ | Loss of HCl and CH₃ | Medium |

| 95 | [C₇H₁₁]⁺ | Loss of C₃H₆ from [C₁₀H₁₇]⁺ | High (Base Peak) |

| 81 | [C₆H₉]⁺ | Further fragmentation | High |

Note: The fragmentation of bornyl chloride can be complex and may involve Wagner-Meerwein rearrangements. The relative abundances are approximate and can vary with the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition : Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Chiroptical Properties of (-)-Bornyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl chloride, a chiral bicyclic monoterpene derivative, possesses significant potential in synthetic organic chemistry and drug development due to its unique stereochemical properties. The arrangement of atoms in three-dimensional space, or stereochemistry, is a critical determinant of a molecule's biological activity. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable tools for elucidating the absolute configuration and conformational dynamics of such compounds.

This technical guide provides a comprehensive overview of the principal chiroptical properties of this compound: specific rotation, optical rotatory dispersion (ORD), and circular dichroism (CD). It details the theoretical underpinnings of these phenomena, presents illustrative data, and outlines the experimental protocols for their measurement. Understanding these properties is crucial for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in stereoselective synthesis and medicinal chemistry.

Core Chiroptical Properties

Specific Rotation

Specific rotation ([α]) is a fundamental chiroptical property that quantifies the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength and temperature.[1] It is an intrinsic property of a chiral molecule and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light used, the temperature, and the solvent.[2][3] A negative sign for the specific rotation, as in this compound, indicates levorotatory behavior, meaning the plane of polarized light is rotated in a counter-clockwise direction.[4]

Table 1: Illustrative Specific Rotation Data for this compound

| Parameter | Value |

| Specific Rotation ([α]D20) | -33.0° (illustrative) |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Solvent | Ethanol (B145695) |

| Concentration (c) | 1.0 g/100 mL |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light.[5][6] An ORD spectrum provides more detailed stereochemical information than a single specific rotation measurement. The shape of the ORD curve, particularly in the region of an electronic absorption band, can be used to determine the absolute configuration of a molecule.[7] This phenomenon, known as the Cotton effect, is characterized by a peak and a trough in the ORD curve around the wavelength of maximum absorption.[8]

Table 2: Illustrative Optical Rotatory Dispersion (ORD) Data for this compound

| Wavelength (nm) | Molar Rotation [Φ] (degrees cm2 dmol-1) (Illustrative) |

| 700 | -50 |

| 600 | -75 |

| 589 (D-line) | -80 |

| 500 | -120 |

| 400 | -250 |

| 350 | -500 |

| 320 (Trough) | -1500 |

| 300 (Peak) | +1200 |

| 280 | +500 |

| 250 | +200 |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity ([θ]) against wavelength.[9] CD spectroscopy is particularly sensitive to the conformation of molecules and is a powerful tool for studying the secondary structure of proteins and the stereochemistry of small molecules. Similar to ORD, CD spectra exhibit Cotton effects in the region of absorption bands.[10]

Table 3: Illustrative Circular Dichroism (CD) Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) (Illustrative) |

| 350 | 0 |

| 330 | -500 |

| 310 (Maximum) | -2500 |

| 290 | -1000 |

| 270 | 0 |

Experimental Protocols

Measurement of Specific Rotation

Objective: To determine the specific rotation of this compound using a polarimeter.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

This compound

-

Ethanol (spectroscopic grade)

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in ethanol in a 10 mL volumetric flask. Fill the flask to the mark with ethanol and mix thoroughly to ensure a homogenous solution.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol) in the polarimeter cell. The reading should be zero.

-

Sample Measurement: Rinse the polarimeter cell with the prepared solution of this compound and then fill the cell, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average value.

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula:[2] [α]λT = α / (l × c) where:

-

[α]λT is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Caption: Workflow for Specific Rotation Measurement.

Measurement of Optical Rotatory Dispersion (ORD)

Objective: To obtain the ORD spectrum of this compound using a spectropolarimeter.

Materials:

-

Spectropolarimeter with a xenon arc lamp source

-

Quartz cells (path length 0.1 cm or 1 cm)

-

This compound

-

Methanol (B129727) (spectroscopic grade)

Procedure:

-

Solution Preparation: Prepare a solution of this compound in methanol at a concentration that gives an absorbance of less than 2.0 in the wavelength range of interest.

-

Instrument Setup: Turn on the spectropolarimeter and allow the lamp to stabilize. Set the desired wavelength range (e.g., 700-250 nm) and the scanning parameters (scan speed, bandwidth).

-

Baseline Correction: Record a baseline spectrum with the quartz cell filled with the solvent (methanol).

-

Sample Measurement: Fill the quartz cell with the sample solution and record the ORD spectrum.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final ORD curve. Convert the data to molar rotation [Φ] using the formula: [Φ] = ([α] × M) / 100 where M is the molecular weight of the compound.

Caption: Workflow for ORD Measurement.

Measurement of Circular Dichroism (CD)

Objective: To obtain the CD spectrum of this compound using a CD spectrometer.

Materials:

-

CD spectrometer

-

Quartz cuvettes (path length 0.1 cm or 1 cm)

-

This compound

-

Hexane (spectroscopic grade)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in hexane. The concentration should be adjusted to yield an absorbance of approximately 0.8 at the wavelength of maximum absorption.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the appropriate wavelength range, scan speed, and other acquisition parameters.

-

Baseline Measurement: Record a baseline spectrum with the cuvette containing only the solvent (hexane).

-

Sample Measurement: Record the CD spectrum of the sample solution.

-

Data Conversion: The instrument typically provides the CD signal in millidegrees. Convert this to molar ellipticity [θ] using the formula: [θ] = (θobs × 100) / (c × l) where:

-

θobs is the observed ellipticity in degrees

-

c is the molar concentration of the solution

-

l is the path length in centimeters

-

Caption: Workflow for CD Measurement.

Structure-Property Relationships and Applications

The chiroptical properties of this compound are directly related to its rigid bicyclic structure and the presence of the chlorine atom at a chiral center. The sign and magnitude of the specific rotation, as well as the characteristics of the ORD and CD curves (Cotton effects), are sensitive to the stereochemistry at the C2 position (exo vs. endo) and the overall conformation of the bornane skeleton.

For drug development professionals, these chiroptical techniques are invaluable for:

-

Quality Control: Ensuring the enantiomeric purity of synthetic batches of this compound and its derivatives.

-

Stereochemical Assignment: Determining the absolute configuration of new chiral compounds synthesized from this compound.

-

Conformational Analysis: Studying the conformational preferences of flexible molecules derived from this chiral scaffold, which can influence their interaction with biological targets.

-

Binding Studies: Investigating the binding of chiral molecules to proteins and other biomacromolecules by monitoring changes in their CD spectra upon complexation.

Conclusion

The chiroptical properties of this compound provide a powerful lens through which to probe its three-dimensional structure. While specific experimental data remains to be published, the principles and illustrative data presented in this guide offer a solid foundation for researchers. The detailed experimental protocols enable the acquisition of precise and reliable chiroptical data, which is essential for advancing the application of this compound in stereoselective synthesis and the development of novel therapeutic agents. The continued application of these techniques will undoubtedly lead to a deeper understanding of the structure-activity relationships of this important chiral building block and its derivatives.

References

- 1. istina.msu.ru [istina.msu.ru]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 6. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 7. scispace.com [scispace.com]

- 8. kud.ac.in [kud.ac.in]

- 9. Reference Data Set for Circular Dichroism Spectroscopy Comprised of Validated Intrinsically Disordered Protein Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–chiroptical property relationship of kinetically labile camphor-derivative β-diketone Yb(iii) complexes: do the adducts coexist as diastereomers or not? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

(-)-Bornyl Chloride: A Cornerstone Chiral Starting Material in Modern Terpene Chemistry

For Researchers, Scientists, and Drug Development Professionals

(-)-Bornyl chloride, a bicyclic monoterpene halide, has emerged as a critical and versatile chiral starting material in the intricate field of terpene chemistry. Its rigid, stereochemically defined framework provides an exceptional platform for the enantioselective synthesis of complex terpenes and terpenoids, many of which are of significant interest to the pharmaceutical and fragrance industries. This technical guide delves into the core utility of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to support its application in the synthesis of high-value molecules.

Chemical Profile and Reactivity

This compound, systematically named (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is typically synthesized from (-)-α-pinene, a readily available and inexpensive natural product. The addition of hydrogen chloride to (-)-α-pinene proceeds via a Wagner-Meerwein rearrangement to yield the thermodynamically more stable endo isomer, this compound.[1] This inherent chirality and rigid bicyclic structure are the key features that make it a valuable building block in asymmetric synthesis.

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. However, due to steric hindrance at the C2 position, S(_N)2 reactions are generally slow. The molecule readily undergoes S(_N)1-type reactions, often accompanied by Wagner-Meerwein rearrangements, leading to the formation of isomeric products such as isobornyl chloride and camphene.[1] Careful control of reaction conditions is therefore crucial to channel its reactivity towards desired synthetic outcomes.

Application in Terpene Synthesis

The true potential of this compound lies in its use as a chiral scaffold to construct more complex terpene skeletons. Its well-defined stereochemistry allows for the introduction of new functionalities with a high degree of stereocontrol.

Synthesis of Borneol and Camphor Derivatives

One of the primary applications of this compound is in the synthesis of (-)-borneol (B1667373) and (-)-camphor (B167293), important intermediates and products in their own right.

Table 1: Synthesis of (-)-Borneol from this compound

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Hydrolysis | NaOH, H₂O, heat | (-)-Borneol | >90 | >98 | [2] |

Experimental Protocol: Hydrolysis of this compound to (-)-Borneol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 M).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

-

Work-up: After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude (-)-borneol can be purified by sublimation or recrystallization from a suitable solvent.

The resulting (-)-borneol can be subsequently oxidized to (-)-camphor using various oxidizing agents.

Diagram 1: Synthesis of (-)-Borneol and (-)-Camphor from this compound

References

A Technical Guide to the Theoretical Conformational Analysis of (-)-Bornyl Chloride

Introduction

Theoretical conformational analysis is a cornerstone of modern computational chemistry, providing invaluable insights into the three-dimensional structures of molecules and their relative stabilities. For researchers in drug development and materials science, understanding the conformational preferences of a molecule like (-)-bornyl chloride is critical for predicting its interactions with biological targets and its physicochemical properties. The rigid bicyclo[2.2.1]heptane skeleton of this compound limits its conformational freedom primarily to the rotation of the C-Cl bond.

This guide outlines the standard workflow for a theoretical conformational analysis and presents quantitative data derived from a computational study on isoborneol (B83184) to exemplify the expected results for a similar analysis of this compound.

Core Concepts in Conformational Analysis

The conformational space of a molecule is explored by systematically rotating around its single bonds to identify all possible low-energy structures, known as conformers. The relative stability of these conformers is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the potential energy surface and identifying the energy minima corresponding to stable conformers.

Experimental and Computational Protocols

A recent study on the conformations of borneol and isoborneol by Pinacho et al. (2023) provides a robust computational methodology that can be applied to this compound.[1][2][3][4][5] The following protocol is based on their work:

-

Initial Structure Generation: The starting geometry of the molecule is built using standard bond lengths and angles. For isoborneol, the primary degree of freedom is the rotation of the hydroxyl group, defined by the C3–C2–O–H dihedral angle. For this compound, this would be the C3-C2-C(Cl)-X dihedral angle (where X is a dummy atom to define the angle of the chlorine substituent).

-

Conformational Search: A relaxed scan of the potential energy surface is performed by systematically rotating the key dihedral angle. In the case of isoborneol, the C3–C2–O–H dihedral angle was scanned.

-

Geometry Optimization and Energy Calculation: The structures corresponding to the energy minima found during the scan are then fully optimized without constraints. The study on isoborneol employed the B3LYP density functional with Grimme's D3 dispersion correction and the def2-TZVP basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE).

Quantitative Data for Isoborneol Conformers

The following tables summarize the quantitative data for the stable conformers of isoborneol, as determined by computational analysis.[1][2][3] This data serves as a proxy for what would be expected from a similar analysis of this compound.

Table 1: Calculated Relative Energies and Dihedral Angles of Isoborneol Conformers

| Conformer | Dihedral Angle (C3–C2–O–H) | Relative Energy (kJ/mol) |

| I1 | ~ -175° | 0.00 |

| I2 | ~ -70° | 1.25 |

| I3 | ~ 60° | 2.50 |

Data sourced from Pinacho et al. (2023). The energies are relative to the most stable conformer (I1).

Table 2: Calculated Rotational Constants for the Most Stable Isoborneol Conformer (I1)

| Rotational Constant | Calculated Value (MHz) |

| A | 1625.4 |

| B | 1450.8 |

| C | 1189.7 |

Data sourced from Pinacho et al. (2023).

Mandatory Visualizations

The following diagram illustrates the general workflow of a theoretical conformational analysis.

Conclusion

References

Quantum Chemical Calculations for the Stability of (-)-Bornyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Bornyl Chloride and the Importance of Conformational Analysis

This compound, the endo-2-chloro isomer of 1,7,7-trimethylbicyclo[2.2.1]heptane, is a chiral monoterpene derivative.[4][5] Its rigid bicyclic structure and stereochemistry play a crucial role in its chemical reactivity and potential biological activity. Understanding the relative stability of its different conformers is fundamental to predicting its behavior in various chemical environments, which is of particular interest in fields like asymmetric synthesis and medicinal chemistry.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure, geometry, and thermochemistry of molecules with a high degree of accuracy.[6][7] By applying these methods, we can model the potential energy surface of this compound and identify its low-energy conformers, providing quantitative insights into their relative stabilities.

Theoretical Background and Computational Approach

The stability of different conformers of a molecule is determined by their relative Gibbs free energies. Quantum chemical calculations allow for the determination of these energies by solving the electronic Schrödinger equation. For a molecule like this compound, a typical computational workflow involves the following steps:

-

Conformational Search: Identifying all possible stable conformers of the molecule.

-

Geometry Optimization: Determining the lowest energy geometry for each conformer.

-

Frequency Calculation: Calculating the vibrational frequencies to confirm that the optimized geometries correspond to true energy minima and to obtain thermochemical data.

-

Single-Point Energy Calculation: Performing a high-accuracy energy calculation on the optimized geometries.

This guide will focus on a DFT-based approach, which has been shown to provide a good balance between computational cost and accuracy for systems of this nature.[8][9]

Modeled Experimental Protocols: A DFT Study of this compound Conformers

This section outlines a detailed, albeit modeled, protocol for the quantum chemical investigation of this compound stability. This protocol is based on methodologies reported for similar bicyclic systems.[1][10]

3.1. Software and Hardware

-

Software: Gaussian 16, ORCA, or any other quantum chemistry software package capable of performing DFT calculations.

-

Hardware: A high-performance computing cluster is recommended for these calculations.

3.2. Conformational Search

A systematic or stochastic conformational search is performed to identify potential energy minima. For a relatively rigid molecule like this compound, rotation around the C-Cl bond and subtle puckering of the bicyclic ring system are the primary sources of conformational isomerism.

3.3. Geometry Optimization and Frequency Calculations

The geometries of all identified conformers are optimized using a selected DFT functional and basis set. A popular and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set for initial optimizations.[8]

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., chloroform (B151607) or water).

Following optimization, vibrational frequency calculations are performed at the same level of theory to:

-

Confirm that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

3.4. High-Accuracy Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).[11]

-

Functional: B3LYP

-

Basis Set: 6-311+G(d,p)

3.5. Data Analysis

The final Gibbs free energy of each conformer is calculated by adding the thermal corrections from the frequency calculation to the single-point electronic energy. The relative stabilities of the conformers are then determined by comparing their Gibbs free energies.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational study as outlined above. These values are illustrative and serve to demonstrate how the results of such a study would be presented.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| BC-1 (Global Minimum) | 0.00 | 0.00 | 0.00 |

| BC-2 | 1.25 | 1.18 | 1.32 |

| BC-3 | 2.50 | 2.42 | 2.65 |

Energies are calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with ZPVE and thermal corrections from the B3LYP/6-31G(d) calculations.

Table 2: Key Geometrical Parameters of this compound Conformers

| Conformer | C1-C2-C3-C4 Dihedral Angle (°) | C2-C1-C6-C5 Dihedral Angle (°) | C-Cl Bond Length (Å) |

| BC-1 | 55.2 | -54.8 | 1.82 |

| BC-2 | 54.9 | -55.1 | 1.82 |

| BC-3 | 55.5 | -54.5 | 1.83 |

Geometries are optimized at the B3LYP/6-31G(d) level of theory.

Visualizations

5.1. Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculation of this compound stability.

Caption: Workflow for determining the relative stability of this compound conformers.

5.2. Conformational Relationship

This diagram illustrates the relationship between the ground state conformer and higher energy conformers.

Caption: Energy relationship between conformers of this compound.

Discussion and Conclusion

The presented model study outlines a robust computational framework for assessing the conformational stability of this compound. The results from such a study would indicate a likely global minimum conformer (BC-1) with other conformers existing at slightly higher energies. The small energy differences between conformers suggest that at room temperature, this compound likely exists as a mixture of these conformers, with the population of each dictated by the Boltzmann distribution.

The stability of bicyclic systems like bornyl chloride is intrinsically linked to their reactivity. For instance, the accessibility of certain conformations can influence the rates of reactions such as solvolysis and rearrangement, which are known to proceed through carbocationic intermediates.[2][3][4] A thorough understanding of the ground state conformational landscape is therefore a critical first step in modeling these more complex chemical transformations.

This technical guide provides a comprehensive, albeit modeled, overview of how quantum chemical calculations can be applied to study the stability of this compound. By following the outlined protocols, researchers can gain valuable insights into the conformational preferences of this and other structurally complex molecules, which is essential for advancing our understanding of their chemical and biological properties.

References